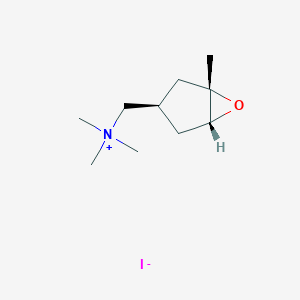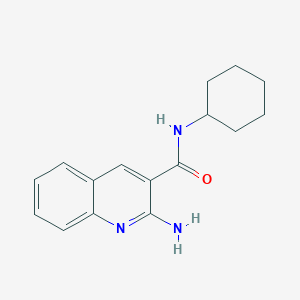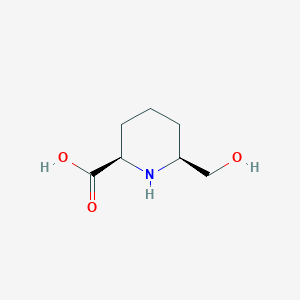
2-Piperidinecarboxylicacid,6--,-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinecarboxylicacid,6--,- is a cyclic amino acid that has gained interest in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promise in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-Piperidinecarboxylicacid,6--,- is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters and receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, the gamma-aminobutyric acid (GABA) receptor, and the acetylcholine receptor. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Piperidinecarboxylicacid,6--,- has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Furthermore, it has been shown to have antitumor and antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Piperidinecarboxylicacid,6--,- in lab experiments is its high purity and stability. It can be easily synthesized using various methods and can be purified using standard techniques. However, one limitation is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Piperidinecarboxylicacid,6--,-. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an analgesic and anti-inflammatory agent. Furthermore, it would be interesting to investigate its mechanism of action in more detail to better understand its therapeutic potential. Finally, it would be valuable to explore the potential use of 2-Piperidinecarboxylicacid,6--,- in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
2-Piperidinecarboxylicacid,6--,- can be synthesized using various methods. One of the most common methods is the reaction of 2-piperidone with sodium cyanide followed by hydrolysis. Another method involves the reaction of 2-piperidone with sodium nitrite to form 2-nitroso-2-piperidone, which is then reduced to 2-piperidinecarboxylicacid,6--,- using sodium dithionite. These methods have been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
2-Piperidinecarboxylicacid,6--,- has been studied for its potential therapeutic applications in various fields of research. It has shown promise in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been studied for its potential use as an analgesic and anti-inflammatory agent. Furthermore, it has been investigated for its potential use in the treatment of cancer and infectious diseases.
Propiedades
Número CAS |
161431-60-3 |
|---|---|
Nombre del producto |
2-Piperidinecarboxylicacid,6--,- |
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
(2R,6S)-6-(hydroxymethyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h5-6,8-9H,1-4H2,(H,10,11)/t5-,6+/m0/s1 |
Clave InChI |
OIHIUNWHKBRWJW-NTSWFWBYSA-N |
SMILES isomérico |
C1C[C@H](N[C@H](C1)C(=O)O)CO |
SMILES |
C1CC(NC(C1)C(=O)O)CO |
SMILES canónico |
C1CC(NC(C1)C(=O)O)CO |
Sinónimos |
2-Piperidinecarboxylicacid,6-(hydroxymethyl)-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B221729.png)
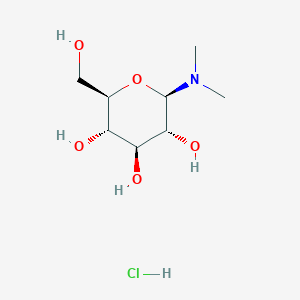
![2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B221739.png)

![3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol](/img/structure/B221770.png)
![N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B221784.png)
![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B221810.png)
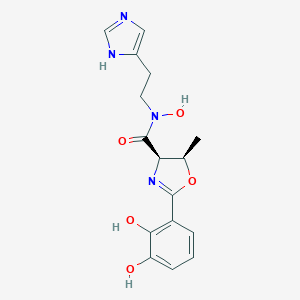
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
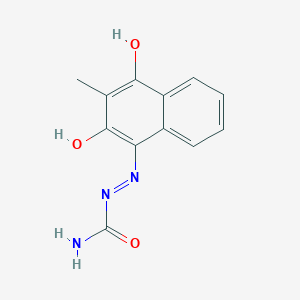
![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)
